4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE
Overview
Description
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonamido group, and a pyridinylmethyl group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Methanesulfonamido Intermediate: The reaction of 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)methanesulfonamide.
Coupling with Benzamide: The intermediate is then coupled with 4-formylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.
Introduction of the Pyridinylmethyl Group: The final step involves the reaction of the benzamide derivative with 2-pyridinemethanol in the presence of a base to introduce the pyridinylmethyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include bases, acids, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as well as in the development of biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and in the optimization of industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:
N-(2-Fluorophenyl)methanesulfonamide: This compound lacks the benzamide and pyridinylmethyl groups, making it less complex and potentially less versatile in its applications.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a different substitution pattern and may exhibit different reactivity and biological activity.
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan derivatives, have different structural features and biological activities compared to the benzamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
4-[(2-fluoro-N-methylsulfonylanilino)methyl]-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-29(27,28)25(20-8-3-2-7-19(20)22)15-16-9-11-17(12-10-16)21(26)24-14-18-6-4-5-13-23-18/h2-13H,14-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJASGRPKUOILPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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